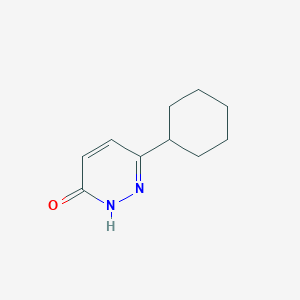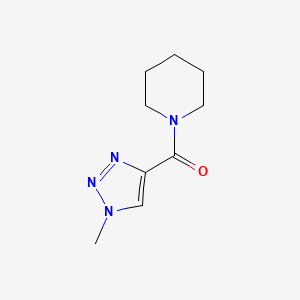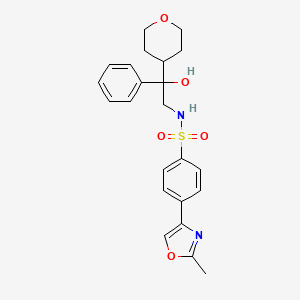![molecular formula C19H20N4OS B2906932 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034354-19-1](/img/structure/B2906932.png)
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins, which play a role in the development and progression of various diseases.
Biochemical and Physiological Effects:
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been shown to modulate the immune system and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of the potential side effects and toxicity of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide involves the reaction of 4-(pyridin-4-yl)-1H-pyrazole-1-carboxylic acid with thionyl chloride to yield 4-(pyridin-4-yl)-1H-pyrazole-1-carbonyl chloride. The resulting compound is then reacted with 3-mercapto-N-(2-hydroxyethyl)propanamide in the presence of triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(8-13-25-18-4-2-1-3-5-18)21-11-12-23-15-17(14-22-23)16-6-9-20-10-7-16/h1-7,9-10,14-15H,8,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLXWJBBFWXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2906849.png)


![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2906852.png)

![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2906857.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2906864.png)


![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)